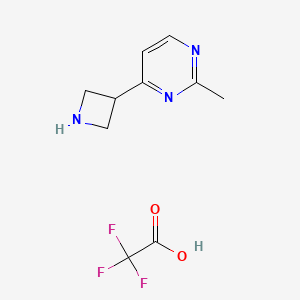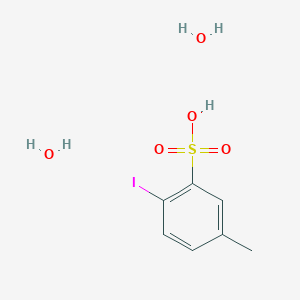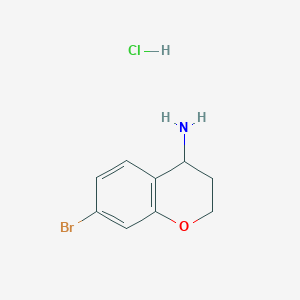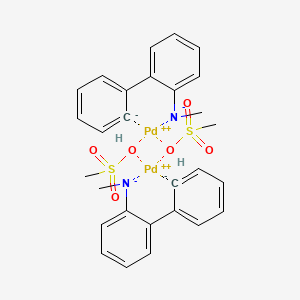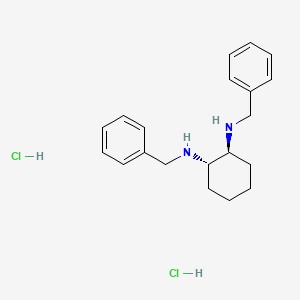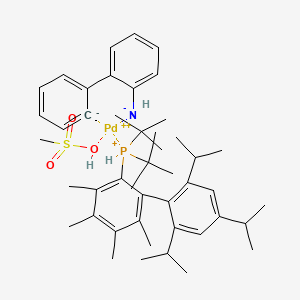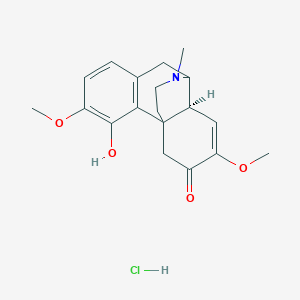
Diacetato(1,10-phenanthroline)palladium(II), 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a palladium(II) complex with 5-nitro-1,10-phenanthroline was achieved by dissolving palladium acetate in acetone at room temperature with magnetic stirring for 30 minutes. The solution was then filtered and 5-Nitro-1,10-phenanthroline was added with stirring to the solution of palladium acetate . The fine crystalline precipitate obtained in three days of crystallization was centrifuged from the mother liquor and dried at lowered pressure .Molecular Structure Analysis
The structure of this mononuclear acetate complex of palladium(II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline ligand was studied by X-ray crystallography . This compound was found to crystallize as a crystal solvate with methanol, forming a hydrogen bond with a molecule of the complex . The analysis of the crystal packing revealed the presence of both π–π stacking interaction between the aromatic systems of coordinated 5-nitro-1,10-phenanthroline and short C-H···O contacts .Chemical Reactions Analysis
Complex compounds of platinum group metals with chelating ligands (1,10-phenanthroline and its derivative 5-nitro-1,10-phenanthroline) behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol . They also participate in the re-etherification of vinyl ethers , oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid , and the regioselective catalytic activation of C–H bonds in the presence of additional metals .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Diacetato(1,10-phenanthroline)palladium(II) is used in the synthesis and structural characterization of palladium(II) complexes . The structure of a new mononuclear acetate complex of palladium(II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline ligand, namely [Pd(nphen)(OOCMe)2∙MeOH] is studied by X-ray crystallography .
Homogeneous Catalysts
Complex compounds of platinum group metals with chelating ligands (1,10-phenanthroline and its derivative 5-nitro-1,10-phenanthroline) behave as homogeneous catalysts for the low-temperature copolymerization of carbon monoxide and styrol .
Re-etherification of Vinyl Ethers
These compounds also serve as catalysts for the re-etherification of vinyl ethers .
Oxidative Coupling
They are used in the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid .
Regioselective Catalytic Activation
These compounds are used for the regioselective catalytic activation of C–H bonds in the presence of additional metals .
Biological Activity
5-Nitro-1,10-phenanthroline (nphen) itself is an antibacterial agent , which in combination with the known antitumor activity of platinum and palladium compounds with nitrogen-containing ligands makes it promising to investigate these metal complexes as biologically active compounds.
Metal-to-Ligand Charge Transfer (MLCT) Excited States
Applications in Medicine, Technology, and Catalysis
Recent advances in the chemistry of 1,10-phenanthrolines and their metal complex derivatives include promising applications in medicine, technology, and catalysis .
Safety and Hazards
Diacetato(1,10-phenanthroline)palladium(II) is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
The future directions of Diacetato(1,10-phenanthroline)palladium(II) research could involve further investigation of these metal complexes as biologically active compounds . This is due to the known antitumor activity of platinum and palladium compounds with nitrogen-containing ligands . Additionally, these complexes could be explored for their potential as homogeneous catalysts for various chemical reactions .
Mecanismo De Acción
Target of Action
Diacetato(1,10-phenanthroline)palladium(II) is a complex compound of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . It primarily targets the biochemical pathways involved in the low-temperature copolymerization of carbon monoxide and styrol . It also targets the re-etherification of vinyl ethers and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid .
Mode of Action
The compound interacts with its targets through its unique structure, which includes a mononuclear acetate complex of palladium (II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline . This structure allows it to act as a homogeneous catalyst in the aforementioned biochemical pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It acts as a catalyst in the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate into various isomers of dimethyl ether of dibenzoic acid . These pathways are crucial for various chemical reactions and processes.
Pharmacokinetics
The compound’s structure, which includes a mononuclear acetate complex of palladium (ii), suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the catalysis of several chemical reactions, including the low-temperature copolymerization of carbon monoxide and styrol, the re-etherification of vinyl ethers, and the oxidative coupling of methylbenzoate . These reactions are crucial for various industrial and chemical processes.
Action Environment
The action of Diacetato(1,10-phenanthroline)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity may be affected by temperature, as it acts as a catalyst in low-temperature reactions . Additionally, the compound’s stability may be influenced by the presence of other chemicals or substances in its environment .
Propiedades
IUPAC Name |
acetic acid;palladium;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKGRISUARYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetato(1,10-phenanthroline)palladium(II) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)
